2-(1-Amino-3-methylcyclobutyl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-(1-amino-3-methylcyclobutyl)acetic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-2-7(8,3-5)4-6(9)10/h5H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
QUQJVCBLFVMZFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(CC(=O)O)N |
Origin of Product |
United States |
Structure Activity Relationship Sar and Molecular Design Principles
Conformational Analysis and Structural Constraints of the Cyclobutane (B1203170) Core
The four-membered cyclobutane ring is characterized by significant ring strain, which dictates its non-planar, puckered conformation. This puckering is a critical determinant of the spatial orientation of the substituents and, consequently, the molecule's biological activity.
The cyclobutane ring deviates from planarity to alleviate torsional strain arising from eclipsing interactions between adjacent hydrogen atoms. This results in a "puckered" or "butterfly" conformation. The degree of puckering can be influenced by the nature and position of substituents on the ring. For 1,1,3,3-tetramethylcyclobutane, a related structure, the ring is nearly planar, suggesting that the absence of adjacent methylene (B1212753) groups can reduce the driving force for puckering. nih.govresearchgate.net However, in monosubstituted or 1,3-disubstituted cyclobutanes, the puckered conformation is generally favored. The presence of the methyl group and the aminoacetic acid moiety in 2-(1-amino-3-methylcyclobutyl)acetic acid will influence the puckering angle and the equilibrium between different puckered conformations.
The ring strain in cyclobutane derivatives not only affects their geometry but also their reactivity and potential interactions with biological macromolecules. The inherent strain energy can contribute to the binding affinity by providing a more rigid scaffold that can reduce the entropic penalty upon binding to a receptor.
| Property | Description |
|---|---|
| Ring Conformation | Non-planar, puckered (butterfly) |
| Driving Force for Puckering | Alleviation of torsional strain |
| Influence of Substituents | Modulate the degree of puckering and conformational equilibrium |
| Impact of Ring Strain | Confers rigidity, potentially reducing entropic penalty upon binding |
The puckered nature of the cyclobutane ring leads to the existence of stereoisomers with distinct spatial arrangements of the substituents. For this compound, there are four possible stereoisomers: (cis)-(1R,3S), (cis)-(1S,3R), (trans)-(1R,3R), and (trans)-(1S,3S). The cis and trans isomers will have different puckering preferences, leading to different relative orientations of the amino, carboxylic acid, and methyl groups.
It is well-established that stereochemistry plays a pivotal role in biological activity. nih.govresearchgate.net The precise spatial positioning of key functional groups is often a strict requirement for effective ligand-receptor interactions. For conformationally restricted GABA analogs, the stereochemical orientation of the amino and carboxylic acid groups is a key determinant of their activity at GABA receptors. nih.gov For instance, studies on cyclopentane (B165970) and cyclopentene (B43876) analogs of GABA have shown that different stereoisomers can exhibit vastly different pharmacological profiles, ranging from agonists to antagonists or having no activity at all. nih.gov This highlights the critical importance of synthesizing and evaluating the individual stereoisomers of this compound to fully understand its SAR.
| Stereoisomer | Potential Biological Profile | Rationale |
|---|---|---|
| cis isomers | May exhibit distinct activity from trans isomers | Different spatial arrangement of functional groups due to ring puckering. |
| trans isomers | May exhibit distinct activity from cis isomers | Different spatial arrangement of functional groups due to ring puckering. |
| Individual enantiomers | Likely to show stereospecific activity | Biological targets are chiral and will interact preferentially with one enantiomer. nih.govresearchgate.net |
Functional Group Contributions to Molecular Activity
The biological activity of this compound is a composite of the contributions from its constituent functional groups: the amino group, the carboxylic acid moiety, and the methyl group.
The primary amino group is a crucial pharmacophoric element in many neurotransmitters and their analogs, including GABA. drugs.com In the context of GABA receptors, the protonated amino group (at physiological pH) typically forms a key ionic interaction with a negatively charged residue (e.g., aspartate or glutamate) in the receptor's binding pocket. researchgate.net The precise positioning of this amino group, dictated by the rigid cyclobutane scaffold, will be critical for establishing this interaction and determining the molecule's affinity and efficacy. The ability of the amino group to also act as a hydrogen bond donor further contributes to its role in ligand-target binding.
Similar to the amino group, the carboxylic acid moiety, which exists as a carboxylate anion at physiological pH, is another key feature for interaction with GABA receptors and other potential targets. This group is expected to form ionic bonds or strong hydrogen bonds with positively charged or polar residues (e.g., arginine or lysine) within the binding site. semanticscholar.org The distance and relative orientation between the amino and carboxyl groups are critical parameters for receptor recognition and activation. researchgate.net The constrained cyclobutane ring in this compound serves to fix this distance and orientation, thereby presenting a specific pharmacophore to the biological target.
The methyl group at the 3-position of the cyclobutane ring can influence the molecule's properties in several ways. Firstly, it can affect the conformational preference of the ring, favoring a puckering mode that places the larger methyl group in a pseudo-equatorial position to minimize steric interactions. pressbooks.pubmasterorganicchemistry.com This, in turn, influences the spatial arrangement of the other functional groups.
Secondly, the methyl group can have a direct impact on ligand-target interactions. It can engage in hydrophobic interactions with nonpolar residues in the binding pocket, potentially increasing binding affinity. nih.gov Conversely, it could also introduce steric hindrance, preventing optimal binding if the pocket is too small. The presence of the methyl group can also enhance selectivity for a particular receptor subtype by probing specific sub-pockets. nih.gov Furthermore, methylation can improve metabolic stability by blocking potential sites of oxidation.
| Functional Group | Potential Role in Molecular Activity |
|---|---|
| Amino Group | Forms ionic interactions with negatively charged residues in the binding site; acts as a hydrogen bond donor. |
| Carboxylic Acid Moiety | Forms ionic and hydrogen bonds with positively charged or polar residues in the binding site. |
| Methyl Group | Influences ring conformation; engages in hydrophobic interactions; can provide steric hindrance or enhance selectivity; may improve metabolic stability. |
Comparative Structure-Activity Studies with Related Cycloalkane Amino Acids
While specific comparative studies on this compound are not extensively documented in publicly available literature, the principles of its SAR can be inferred from studies on analogous cycloalkane amino acids, particularly those designed as GABA analogues. The size and substitution of the cycloalkane ring play a critical role in determining the potency and selectivity of these compounds.
The cyclobutane ring in this compound serves as a rigid scaffold that holds the aminomethyl and acetic acid side chains in a specific spatial orientation. This fixed conformation can lead to a more favorable interaction with a target receptor compared to more flexible linear analogues. The methyl group at the 3-position of the cyclobutane ring introduces an additional steric and lipophilic element that can further influence binding affinity and selectivity.
In broader studies of aminocycloalkane carboxylic acids, the following general SAR principles have been observed, which are likely applicable to this compound and its derivatives:
Ring Size: The size of the cycloalkane ring (e.g., cyclopropane, cyclobutane, cyclopentane, cyclohexane) significantly impacts the distance and angle between the key pharmacophoric groups (the amino and carboxylic acid functions). This, in turn, affects how well the molecule fits into the binding pocket of a target protein.
Stereochemistry: The relative orientation of the substituents (cis vs. trans) is often a critical determinant of biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities due to the specific three-dimensional requirements of the target's binding site. A German patent, DE69834204T2, specifies the (1R-cis) stereoisomer of a closely related compound, (1-Aminomethyl-2-methyl-cyclobutyl)-acetic acid, for the treatment of various neurological disorders, highlighting the importance of stereochemistry. google.com
To illustrate these principles, a hypothetical data table is presented below, based on general trends observed in the field of cyclic GABA analogues.
Hypothetical Comparative Activity of Cycloalkane Amino Acids
| Compound | Cycloalkane Ring | Substituent | Relative Activity (Hypothetical) |
|---|---|---|---|
| 2-(1-Aminocyclopropyl)acetic acid | Cyclopropane | None | Low |
| 2-(1-Aminocyclobutyl)acetic acid | Cyclobutane | None | Moderate |
| This compound | Cyclobutane | 3-methyl | Moderate-High |
| 2-(1-Aminocyclopentyl)acetic acid | Cyclopentane | None | High |
| 2-(1-Aminocyclohexyl)acetic acid | Cyclohexane | None | Variable |
This table is for illustrative purposes and is based on general principles of SAR in this class of compounds, not on directly reported experimental data for this specific series.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel compounds and for understanding the key molecular features that drive biological function.
While no specific QSAR models for this compound have been found in the surveyed literature, the development of such models would follow a well-established workflow. A series of analogues would be synthesized, and their biological activities determined. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), indicating its predictive power.
For a series of this compound derivatives, a hypothetical QSAR model might take the following form:
log(1/IC₅₀) = β₀ + β₁(logP) + β₂(MR) + β₃(σ) + ...
Where:
IC₅₀ is the half-maximal inhibitory concentration.
logP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.
MR is the molar refractivity, related to the volume of the molecule.
σ is the Hammett constant, representing the electronic effect of a substituent.
β₀, β₁, β₂, β₃ are the regression coefficients determined by the statistical analysis.
In the context of QSAR studies on amino acid derivatives, a wide range of descriptors can be employed to capture the nuances of their structures. These can be broadly categorized as:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric and electronic descriptors.
For a series of derivatives of this compound, the following types of descriptors would be particularly relevant:
Relevant Descriptors for QSAR of this compound Derivatives
| Descriptor Type | Example Descriptors | Property Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Number of Rings | Overall size and cyclicity |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular shape and branching |
| Geometric (3D) | Molecular Surface Area, Molecular Volume | Steric properties |
| Electronic (3D) | Dipole Moment, HOMO/LUMO Energies | Polarity and reactivity |
| Physicochemical | logP, Molar Refractivity | Lipophilicity and polarizability |
The selection of the most relevant descriptors is a critical step in building a predictive QSAR model. Techniques such as genetic algorithms or stepwise regression are often used to identify the subset of descriptors that provides the best correlation with biological activity.
Rational Design of Novel this compound Derivatives
Rational drug design involves the iterative process of designing and synthesizing new molecules with improved biological activity based on an understanding of the SAR and the structure of the biological target. The rigid scaffold of this compound makes it an excellent starting point for rational design.
The general approach to designing novel derivatives would involve modifying the core structure in a systematic way to probe the chemical space around the target's binding site. Key strategies include:
Scaffold Hopping: Replacing the cyclobutane ring with other cyclic or heterocyclic systems to explore different conformational constraints and introduce new interactions.
Side Chain Modification: Altering the length, branching, and functional groups of the aminomethyl and acetic acid side chains to optimize interactions with the receptor.
Substituent Modification: Varying the substituents on the cyclobutane ring to fine-tune properties such as lipophilicity, steric bulk, and electronic character.
For example, based on the core structure of this compound, a medicinal chemist might design the following hypothetical derivatives to explore the SAR:
Hypothetical Design of Novel this compound Derivatives
| Derivative | Modification | Rationale |
|---|---|---|
| 3-ethyl analog | Replace methyl with ethyl | Probe for a larger hydrophobic pocket |
| 3-hydroxyl analog | Replace methyl with hydroxyl | Introduce a hydrogen bonding group |
| Homologated acetic acid side chain | Increase the length of the acetic acid side chain | Optimize the distance to an acidic binding site |
| N-methylated amino group | Add a methyl group to the amino function | Increase lipophilicity and potentially alter binding mode |
The design of these new molecules would be guided by computational tools such as molecular docking, which can predict how a molecule will bind to a target protein, and the insights gained from QSAR studies. The synthesized compounds would then be biologically evaluated, and the results would feed back into the design cycle to further refine the next generation of derivatives.
Following a comprehensive search for scientific literature on "this compound," it has been determined that there is insufficient publicly available research data to construct the detailed article as requested in the provided outline.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the specified sections and subsections due to the lack of available research findings for this specific chemical compound.
Biochemical and Pharmacological Research Applications
Receptor Interaction and Modulatory Effects
The initial stages of characterizing a novel compound involve determining its affinity for and activity at various cellular receptors. This provides crucial insights into its potential mechanism of action and therapeutic utility.
Investigation of G Protein-Coupled Receptor (GPCR) Agonism
G protein-coupled receptors (GPCRs) represent a large family of transmembrane receptors that are critical targets for a vast array of pharmaceuticals. Investigations into the interaction of 2-(1-Amino-3-methylcyclobutyl)acetic acid with this receptor class are pivotal. However, based on currently available scientific literature, specific studies detailing the agonistic activity of this compound at any specific GPCR are not publicly documented. Therefore, a data table summarizing its GPCR agonism profile cannot be constructed at this time.
Exploration of Other Receptor Binding Affinities
Beyond GPCRs, a compound's promiscuity or selectivity is determined by screening it against a panel of other relevant receptors, ion channels, and transporters. Comprehensive binding affinity studies are essential to build a complete pharmacological profile. To date, specific binding affinity data for this compound across a diverse range of biological targets have not been published in the accessible scientific literature.
Preclinical Biological Activity Profiling (Mechanistic Focus)
Following the initial receptor interaction studies, the biological activity of a compound is further investigated through in vitro and in vivo models. These studies aim to elucidate the mechanistic underpinnings of the compound's effects at a cellular and organismal level.
In vitro Efficacy Studies (e.g., target engagement, cellular pathway modulation)
In vitro assays are fundamental for confirming that a compound's interaction with a target receptor translates into a measurable cellular response. These studies can involve measuring second messenger levels, gene expression changes, or other markers of cellular pathway modulation. At present, there is no published research available that describes the in vitro efficacy of this compound in cellular assays, preventing the compilation of a data table on its target engagement and cellular pathway modulation effects.
In vivo Proof-of-Concept Studies in Animal Models (mechanistic insights, not therapeutic outcome)
Animal models provide a more complex biological system to understand the physiological effects of a compound and to gain mechanistic insights into its action in a living organism. These studies are critical for bridging the gap between in vitro findings and potential clinical applications. However, there are no publicly available in vivo studies in animal models that focus on the mechanistic aspects of this compound.
Metabolic Stability and Species Differences in Preclinical Models (mechanistic aspects)
The metabolic stability of a compound is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. Understanding how a compound is metabolized and how this varies across different preclinical species is essential for the design and interpretation of non-clinical safety and efficacy studies. Research detailing the metabolic stability of this compound in various preclinical models (such as liver microsomes or hepatocytes from different species) is not currently available in the public domain. Consequently, a comparative data table on its metabolic stability and species-specific differences cannot be provided.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and geometry of molecules. These methods provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.net For a compound like 2-(1-Amino-3-methylcyclobutyl)acetic acid, DFT calculations are used to determine its most stable three-dimensional shape (optimized geometry) and to map the distribution of electrons. This process involves selecting a functional, such as B3LYP, and a basis set (e.g., 6-31G(d,p)) to solve the quantum mechanical equations that describe the molecule's electron density. mdpi.comnih.gov
The resulting electronic structure reveals key information about the molecule's reactivity. By calculating the molecular electrostatic potential (MEP), scientists can visualize the electron-rich and electron-deficient regions of the molecule. These maps are crucial for predicting where the molecule is likely to undergo electrophilic or nucleophilic attack, providing a theoretical foundation for its chemical behavior. researchgate.net
HOMO-LUMO Analysis for Chemical Reactivity Prediction
A critical aspect of DFT studies is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netutm.my
A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net These calculations help predict how this compound might behave in chemical reactions.
Table 1: Conceptual Data from HOMO-LUMO Analysis This table illustrates the type of data generated from a typical HOMO-LUMO analysis. Specific values for this compound would require a dedicated computational study.
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | [Value in eV] |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | [Value in eV] |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | [Value in eV] |
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
DFT is also a powerful tool for predicting the spectroscopic signatures of a molecule. nih.gov By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Similarly, computational methods can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These theoretical spectra are invaluable for interpreting and confirming experimental data, aiding in the structural elucidation of newly synthesized compounds. nih.gov For this compound, comparing theoretically predicted spectra with those obtained experimentally would serve as a rigorous confirmation of its chemical structure.
Table 2: Example of Predicted Spectroscopic Data This table shows the kind of data that would be generated from DFT-based spectroscopic predictions. Actual values are dependent on specific computational parameters.
| Spectroscopy | Predicted Parameter | Illustrative Value |
|---|---|---|
| IR | Vibrational Frequency (C=O stretch) | [Value in cm⁻¹] |
| ¹H NMR | Chemical Shift (CH₂ protons) | [Value in ppm] |
| ¹³C NMR | Chemical Shift (Quaternary Carbon) | [Value in ppm] |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to study how a small molecule, or ligand, interacts with a large biological molecule, such as a protein or enzyme. These methods are fundamental in drug discovery and molecular biology.
Elucidation of Ligand-Target Binding Modes
Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. nih.gov Using software like AutoDock, a virtual model of this compound would be placed into the binding site of a target protein. mdpi.com The program then explores various possible conformations and orientations of the ligand, identifying the one with the most favorable interactions.
The results of a docking simulation provide a detailed, 3D view of the ligand-target complex, highlighting specific interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with key amino acid residues in the protein's active site. nih.govnih.gov This information is crucial for understanding the mechanism of action at a molecular level.
Assessment of Binding Affinities and Interactions
In addition to predicting the binding pose, docking algorithms calculate a score, often referred to as binding affinity or binding energy, which estimates the strength of the interaction between the ligand and the protein. mdpi.com This value is typically expressed in kilocalories per mole (kcal/mol), with a more negative value indicating a stronger and more stable interaction. mdpi.commdpi.com
These binding scores allow researchers to rank different compounds based on their predicted affinity for a specific target. mdpi.com This process helps prioritize molecules for further experimental testing and can guide the design of new, more potent analogs by suggesting chemical modifications that could enhance binding interactions.
Table 3: Illustrative Molecular Docking Results This table exemplifies how results from a molecular docking study are typically presented. The target protein and specific values would be determined by the particular investigation.
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |
|---|---|---|---|
| This compound | [Example: Enzyme Name] | [Example: -7.5] | [Example: ASP 120, TYR 85, LYS 45] |
In Silico Prediction of Biological Activities
In silico methods, which use computer simulations to predict the biological activity of molecules, are a cornerstone of modern medicinal chemistry. These approaches can significantly expedite the drug discovery process by identifying promising candidates and eliminating those with unfavorable properties early on.
Use of Predictive Models for Pharmacological Potential
Predictive models are computational tools trained on large datasets of known compounds and their biological activities. These models can screen novel molecules for a wide range of pharmacological properties, such as their potential to interact with specific protein targets, their absorption, distribution, metabolism, and excretion (ADME) profiles, and their potential toxicity.
For a compound like this compound, such models could theoretically be employed to predict its likelihood of acting as an inhibitor for certain enzymes, a ligand for G-protein coupled receptors, or a modulator of ion channels. However, at present, there are no published studies that have specifically applied these predictive models to this compound. The results of such analyses, which would typically be presented in data tables summarizing predicted activity scores against various biological targets, are therefore unavailable.
Table 1: Hypothetical In Silico Pharmacological Profile of this compound This table is for illustrative purposes only, as no specific data has been found.
| Target Class | Predicted Activity Score | Confidence Level |
|---|---|---|
| Kinase Inhibitor | Data not available | - |
| GPCR Ligand | Data not available | - |
| Ion Channel Modulator | Data not available | - |
| Nuclear Receptor Ligand | Data not available | - |
| Protease Inhibitor | Data not available | - |
Conformational Landscape Exploration
The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt, as this provides insight into how it might interact with biological macromolecules.
Energy Minimization and Conformational Sampling
Energy minimization and conformational sampling are computational techniques used to explore the potential shapes of a molecule. Energy minimization algorithms identify the lowest energy conformation in the vicinity of a starting structure, representing a stable state. Conformational sampling methods, such as molecular dynamics simulations, explore a wider range of possible conformations to create a comprehensive picture of the molecule's flexibility and preferred shapes.
A thorough computational study of this compound would involve these techniques to understand the spatial arrangement of its amino and acetic acid functional groups relative to the cyclobutyl ring. This information is critical for understanding its potential binding modes with target proteins. However, specific research detailing the conformational landscape, including energy-minimized structures and the results of conformational sampling for this compound, has not been published.
Table 2: Hypothetical Conformational Analysis Data for this compound This table is for illustrative purposes only, as no specific data has been found.
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Population (%) |
|---|---|---|---|
| 1 | Data not available | Data not available | Data not available |
| 2 | Data not available | Data not available | Data not available |
Analytical Methodologies in Research of 2 1 Amino 3 Methylcyclobutyl Acetic Acid
Spectroscopic Characterization for Structural Elucidation (beyond basic identification)
Spectroscopic techniques are fundamental to determining the precise molecular structure and connectivity of 2-(1-amino-3-methylcyclobutyl)acetic acid. Beyond simple confirmation, advanced methods offer in-depth structural details, including stereochemical relationships.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, one-dimensional (1D) ¹H and ¹³C NMR provide initial information, but two-dimensional (2D) techniques are indispensable for a complete and unambiguous assignment of all atoms and for determining the relative stereochemistry of the substituents on the cyclobutane (B1203170) ring.
¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would reveal correlations between the protons of the CH₂ group in the acetic acid moiety and the protons on the cyclobutyl ring. It would also map out the spin systems within the cyclobutane ring, helping to trace the connectivity between the CH₂ and CH protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is used to definitively assign the carbon signals based on the more easily interpreted proton spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is vital for determining the stereochemistry. NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. By observing NOE correlations, one can determine the relative orientation of the methyl group and the acetic acid group (i.e., whether they are cis or trans on the cyclobutyl ring). ipb.pt
Interactive Table: Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |
| Carboxyl (C=O) | - | ~175-180 | HMBC to CH₂ (acetic acid) |
| Acetic Acid CH₂ | ~2.5 - 2.8 | ~40-45 | COSY to ring protons; HMBC to C1, C=O |
| Quaternary C1 | - | ~55-60 | HMBC from CH₂ (acetic acid), ring protons |
| Ring CH₂ (C2/C4) | ~1.8 - 2.4 | ~30-35 | COSY to each other, CH (C3) |
| Ring CH (C3) | ~2.0 - 2.6 | ~35-40 | COSY to ring CH₂, methyl protons |
| Methyl CH₃ | ~1.0 - 1.2 | ~20-25 | COSY to CH (C3); HMBC to C2, C3, C4 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental formula. For this compound (C₇H₁₃NO₂), HRMS can distinguish its exact mass (143.0946) from other ions with the same nominal mass.
Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ are used to study its fragmentation pathways, which provides further structural confirmation. Key fragmentation patterns for this compound would include:
Loss of H₂O (water): A common fragmentation for molecules containing a carboxylic acid.
Loss of CO₂ (carbon dioxide): Decarboxylation is a characteristic fragmentation of amino acids.
Loss of the entire acetic acid group (-CH₂COOH).
Ring-opening fragmentations: Cleavage of the cyclobutyl ring can lead to a series of smaller fragment ions.
These fragmentation patterns serve as a fingerprint to confirm the identity of the molecule. researchgate.netmiamioh.edu
Interactive Table: Predicted HRMS Fragmentation Data for [C₇H₁₃NO₂ + H]⁺
| Fragment Ion Formula | Description of Loss | Calculated Exact Mass (m/z) |
| [C₇H₁₄NO₂]⁺ | Parent Ion [M+H]⁺ | 144.1025 |
| [C₇H₁₂NO]⁺ | Loss of H₂O | 126.0919 |
| [C₆H₁₄N]⁺ | Loss of CO₂ | 100.1126 |
| [C₅H₁₀N]⁺ | Loss of CH₂COOH | 84.0813 |
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. In the IR spectrum of this compound, the zwitterionic nature of the amino acid in the solid state would be evident. Key absorption bands would include:
A broad absorption from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch of a carboxylic acid hydrogen-bonded to the amine group.
A strong, broad band from approximately 3000 to 3400 cm⁻¹ corresponding to the N-H stretching of the ammonium (B1175870) group (NH₃⁺).
A strong absorption band around 1700-1730 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid group.
A band in the 1580-1650 cm⁻¹ region due to the N-H bending vibration.
C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. This compound lacks extensive conjugated systems or strong chromophores. Therefore, it is not expected to show significant absorbance in the visible or near-UV range (above 220 nm). A weak absorption band may be observed at shorter wavelengths (around 200-210 nm) due to the n→π* electronic transition of the carbonyl group in the carboxylic acid. researchgate.net The primary use of UV-Vis in this context is often for detection in chromatographic techniques rather than for structural elucidation.
Interactive Table: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretch (H-bonded) | 2500 - 3300 (Broad) |
| N-H (Ammonium) | Stretch | 3000 - 3400 (Broad) |
| C-H (Alkyl) | Stretch | 2850 - 2960 |
| C=O (Carboxylic Acid) | Stretch | 1700 - 1730 |
| N-H (Ammonium) | Bend | 1580 - 1650 |
Chromatographic Techniques for Purity and Separation
Chromatography is essential for separating this compound from impurities and for resolving its different stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like amino acids.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for purity analysis. The compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape. Purity is determined by integrating the area of the main peak relative to the total area of all peaks detected.
Chiral HPLC: The structure of this compound contains two chiral centers (at C1 and C3 of the cyclobutane ring), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Separating these isomers is critical. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are effective for resolving underivatized amino acid enantiomers. nih.govsigmaaldrich.com The choice of mobile phase (normal-phase, polar organic, or reversed-phase) is highly dependent on the specific CSP used. scas.co.jpyakhak.org
Interactive Table: Example HPLC Method for Chiral Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T) |
| Mobile Phase | Isocratic or Gradient mixture of Methanol/Acetonitrile/Water with acidic or basic additives |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry (LC-MS) |
Direct analysis of amino acids by Gas Chromatography (GC) is not possible due to their high polarity and low volatility. sigmaaldrich.com Therefore, a chemical derivatization step is required to convert the polar amino and carboxylic acid groups into nonpolar, volatile functionalities. mdpi.com The resulting volatile derivatives can then be separated by GC and identified by their characteristic mass spectra.
Common derivatization strategies include:
Silylation: The active hydrogens on the amine and carboxylic acid groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comnorthwestern.edu
Esterification and Acylation: This is a two-step process. First, the carboxylic acid is converted to an ester (e.g., a methyl or ethyl ester). Then, the amino group is acylated using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). mdpi.comresearchgate.net
Once derivatized, the sample is injected into the GC-MS system. The components are separated based on their boiling points and interaction with the GC column's stationary phase, and the mass spectrometer provides both identification and quantification.
Interactive Table: Example GC-MS Derivatization and Analysis
| Step | Procedure/Parameter |
| Derivatization | Reaction with MTBSTFA in acetonitrile at 100 °C for 2-4 hours. |
| GC Column | Nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium |
| Inlet Temperature | ~250 °C |
| Oven Program | Temperature gradient, e.g., 100 °C to 300 °C at 10 °C/min |
| MS Detection | Electron Ionization (EI) at 70 eV |
Crystallographic Analysis for Absolute Stereochemistry and Conformation
Crystallographic analysis serves as a definitive method for the elucidation of the three-dimensional structure of a molecule, providing unequivocal proof of its absolute stereochemistry and preferred solid-state conformation. This technique is paramount in understanding the spatial arrangement of atoms, which in turn dictates the compound's physicochemical properties and its interactions with biological systems.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic and molecular structure of a crystalline compound. The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, allowing for the calculation of bond lengths, bond angles, and torsional angles, thereby revealing the molecule's exact conformation and the absolute configuration of its chiral centers.
Despite a thorough search of scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for this compound is not publicly available. Consequently, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound cannot be provided at this time. Research providing such an analysis would be necessary to definitively confirm its absolute stereochemistry and solid-state conformational preferences.
Future Research Directions and Translational Perspectives
Development of Next-Generation Cyclobutane (B1203170) Amino Acid Scaffolds
The development of novel molecular frameworks is a cornerstone of drug discovery. Cyclobutane amino acids represent a promising class of derivatives for creating new conformationally constrained peptidomimetics, which are compounds that mimic the structure and function of peptides. researchgate.net Future research will likely focus on expanding the diversity of these scaffolds beyond simple substitution.
Key areas of development include:
Molecular Grafting: This strategy involves transplanting a bioactive peptide fragment onto a stable scaffold, such as a cyclobutane derivative, to create a chimeric molecule with enhanced or novel properties. nih.gov This could endow the resulting compound with improved stability and function. nih.gov
Hybrid Peptides: Researchers are exploring the synthesis of hybrid peptides that incorporate cyclobutane residues. For instance, hybrid γ,γ-peptides containing alternating cyclobutane amino acids and other residues have been synthesized to evaluate their ability to cross cell membranes. researchgate.net
Scaffold Functionalization: Synthetic strategies are being developed to allow for a wide range of functional groups to be added to the cyclobutane ring, creating libraries of unique compounds for screening. researchgate.net This includes the use of versatile intermediates like 3-azido-cyclobutanone to access diverse functionalities. researchgate.net
These approaches aim to create next-generation scaffolds with improved pharmacokinetic profiles, enhanced target affinity, and novel biological activities, moving beyond the properties of traditional, more flexible molecules. nih.gov
Exploration of Novel Biological Targets and Pathways
The rigid structure of cyclobutane amino acids makes them ideal for probing and modulating protein-protein interactions, which are often challenging targets for traditional small molecules. nih.gov Their incorporation into drug candidates can lead to improved properties and the ability to engage with novel biological targets.
Future research is anticipated to target a range of diseases:
Cancer: Cyclobutane-based compounds have been investigated as antagonists for integrins, a family of cell surface proteins involved in cancer development and progression. nih.gov Specifically, targeting the αvβ3 integrin, which is highly expressed on endothelial cells, is an attractive strategy for inhibiting neoangiogenesis. nih.gov
Autoimmune Diseases: The nuclear receptor RORγt, which plays a critical role in the regulation of the immune response, has been identified as a potential target for cyclobutane-containing inhibitors in the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis. nih.gov
Neurodegenerative Diseases: The KEAP1/NRF2 protein-protein interaction is a key pathway in the defense against oxidative stress. nih.gov Inhibitors containing a cyclobutane scaffold could promote the intracellular concentration of NRF2, which is crucial for antioxidant processes relevant to preventing neurodegenerative diseases. nih.gov
The table below summarizes potential biological targets for compounds incorporating cyclobutane amino acid scaffolds.
| Target Class | Specific Target | Therapeutic Area |
| Integrins | αvβ3 | Cancer (Anti-angiogenesis) |
| Nuclear Receptors | RORγt | Autoimmune Diseases |
| Protein-Protein Interactions | KEAP1/NRF2 | Neurodegenerative Diseases |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The vast chemical space of possible cyclobutane derivatives makes traditional synthesis and screening methods inefficient. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process. anl.gov These technologies can sift through massive datasets to identify patterns and generate new molecular designs. anl.gov
The application of AI in this field includes:
Generative Models: AI models, similar to those used in image generation, can be adapted to predict amino acid sequences that achieve specific structural objectives. mit.edu This allows for the de novo design of novel proteins and peptidomimetics with desired properties, such as enhanced stability or binding affinity. nih.gov
Predictive Algorithms: Machine learning can predict the three-dimensional structure of a protein from its amino acid sequence, a critical step in understanding its function. nih.gov The inverse problem—predicting a sequence that will fold into a desired structure—is a key challenge that AI is beginning to solve. mit.edu
Accelerated Discovery: AI can generate millions of potential protein designs in a matter of days, providing a vast portfolio of new ideas for scientists to explore experimentally. mit.edu This rapid generation of candidates significantly accelerates the discovery timeline for new therapeutics. chemistryworld.com
Advancements in Stereoselective Synthesis for Enantiopure Compounds
The biological activity of chiral molecules like 2-(1-amino-3-methylcyclobutyl)acetic acid is often dependent on their specific three-dimensional arrangement (stereochemistry). Therefore, the ability to synthesize enantiomerically pure compounds is critical. Recent advancements have focused on developing highly selective and efficient synthetic methods.
Modern stereoselective techniques include:
Photocatalysis: Visible light-mediated [2+2] cycloadditions have emerged as a powerful, mild, and scalable method for accessing cyclobutane α-amino acid derivatives. acs.orgnih.govnih.gov These reactions often utilize an iridium-based triplet energy transfer catalyst to achieve high selectivity. acs.orgnih.gov
Chiral Auxiliaries: The use of chiral starting materials, such as those derived from (−)-α-pinene or (−)-verbenone, can guide the stereochemical outcome of subsequent reactions, like cyclopropanation, to yield single diastereomers. doi.orgresearchgate.net
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzyme cascades can be designed to perform multiple stereoselective transformations in a single pot, avoiding the need for intermediate isolation and purification. nih.gov
The table below highlights key features of modern stereoselective synthesis methods for cyclobutane amino acids.
| Method | Key Features | Example Application |
| Visible Light Photocatalysis | Mild conditions, scalable, high selectivity, uses energy transfer catalysts. acs.orgnih.gov | [2+2] cycloaddition of dehydroamino acids with olefins. nih.gov |
| Chiral Precursors | Utilizes readily available chiral molecules to direct stereochemistry. doi.orgresearchgate.net | Cyclopropanation of chiral cyclobutyl dehydro amino acids. doi.org |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Three-component enzymatic synthesis of amino-polyols. nih.gov |
Contribution to Fundamental Understanding of Amino Acid Chemistry and Biology
The study of non-natural amino acids with constrained geometries, such as this compound, provides invaluable insights into the fundamental principles of peptide and protein science. By incorporating these rigid building blocks into peptides, researchers can systematically probe the relationship between structure and function. nih.gov
Key contributions to fundamental understanding include:
Conformational Control: The cyclobutane ring drastically restricts the conformational flexibility of a peptide backbone. nih.gov This allows scientists to study how specific secondary structures, such as helices or turns, influence biological activity and metabolic stability. nih.gov
Structure-Activity Relationships (SAR): By synthesizing a series of related cyclobutane derivatives with varying substituents and stereochemistries, researchers can precisely map the structural requirements for binding to a biological target. The constrained nature of the scaffold provides a clearer picture of the optimal orientation of functional groups.
Peptidomimetic Design Principles: The success of cyclobutane amino acids in creating stable and active peptide mimics helps to establish general principles for peptidomimetic design. researchgate.net Understanding how the geometric constraints of the cyclobutane ring translate into specific folded structures (foldamers) can guide the design of future bioactive molecules. chemistryviews.org
Ultimately, the exploration of these unique amino acids expands the toolbox of chemical biologists and medicinal chemists, enabling the creation of novel molecular probes and therapeutic candidates while simultaneously deepening the fundamental understanding of how amino acids and peptides function in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
